7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine
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Overview
Description
7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a derivative of the triazolopyridine family . Triazolopyridine derivatives are an important class of organic compounds employed in various biochemical, clinical, and pharmaceutical applications . They have been recognized for their antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, and herbicidal properties .
Synthesis Analysis
The synthesis of triazolopyridine derivatives, including this compound, often involves aromatic nucleophilic substitution . The methods are classified according to the types of reagents used . A common approach to constructing the [1,2,4]triazolo [4,3- a ]pyridine skeleton is the oxidative cyclization of N - (2-pyridyl)amidines .
Molecular Structure Analysis
The molecular structure and vibrational spectra of this compound were analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell . The asymmetric unit contains two 1,2,4-triazolo [4,3- a ]pyridin-3-amine molecules linked via N–H⋯N hydrogen bonds .
Chemical Reactions Analysis
The chemical reactions of this compound involve various spectroscopic properties. Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 . The assignment of the observed bands to the respective normal modes was proposed on the basis of PED calculations .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its spectroscopic properties. Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 . The Stokes shifts derived from the optical spectra were equal to 9410 cm −1 for the triazole ring and 7625 cm −1 for the pyridine ring .
Mechanism of Action
Target of Action
Similar compounds in the triazolopyridine class have been found to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that triazolopyridines can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways, often through their interaction with specific enzymes or receptors .
Pharmacokinetics
It’s known that the compound is a solid at room temperature . Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters in the body.
Result of Action
Related compounds have been shown to exhibit various biological activities, including antifungal, antibacterial, and antioxidant effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Other factors, such as pH and the presence of other substances, could also affect its action and efficacy.
Future Directions
The future directions for the study of 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine could include further exploration of its biochemical, clinical, and pharmaceutical applications. Given the wide range of properties exhibited by triazolopyridine derivatives, there may be potential for new discoveries and applications in these fields .
Biochemical Analysis
Biochemical Properties
It is known that triazolopyridines can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves the reaction of 3-amino-7-bromo-pyridine-2-carbonitrile with sodium azide and triethylorthoformate to form the intermediate 7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carbonitrile. This intermediate is then reduced with hydrogen gas in the presence of palladium on carbon catalyst to yield the final product, 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine.", "Starting Materials": [ "3-amino-7-bromo-pyridine-2-carbonitrile", "sodium azide", "triethylorthoformate", "palladium on carbon catalyst", "hydrogen gas" ], "Reaction": [ "Step 1: 3-amino-7-bromo-pyridine-2-carbonitrile is reacted with sodium azide and triethylorthoformate in a solvent such as dimethylformamide (DMF) at elevated temperature to form the intermediate 7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carbonitrile.", "Step 2: The intermediate is then reduced with hydrogen gas in the presence of palladium on carbon catalyst in a solvent such as ethanol at elevated temperature and pressure to yield the final product, 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine.", "Overall Reaction: 3-amino-7-bromo-pyridine-2-carbonitrile + sodium azide + triethylorthoformate + palladium on carbon catalyst + hydrogen gas → 7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-amine" ] } | |
CAS No. |
1019918-41-2 |
Molecular Formula |
C6H5BrN4 |
Molecular Weight |
213 |
Purity |
95 |
Origin of Product |
United States |
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